molecular formula C19H20FNO3 B2867741 N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide CAS No. 1790199-32-4

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide

Cat. No.: B2867741
CAS No.: 1790199-32-4
M. Wt: 329.371
InChI Key: PXZPKOAMDLIZPS-UHFFFAOYSA-N
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Description

The compound N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide features a propanamide backbone with two critical substituents:

  • A 2,3-dihydro-1-benzofuran-5-yl group linked via a hydroxyethyl moiety.
  • A 2-fluorophenyl group attached to the propanamide chain.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs (e.g., ) highlight the importance of substituent effects on solubility, target affinity, and metabolic stability. Synthesis likely involves amide coupling reagents (e.g., HATU or EDC) in polar aprotic solvents like DMF, as seen in analogous compounds .

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3-(2-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO3/c20-16-4-2-1-3-13(16)6-8-19(23)21-12-17(22)14-5-7-18-15(11-14)9-10-24-18/h1-5,7,11,17,22H,6,8-10,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZPKOAMDLIZPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)CCC3=CC=CC=C3F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Implications and Gaps

  • The dihydrobenzofuran core in the target compound offers a unique scaffold for CNS drug development, contrasting with opioid-like piperidine analogs () .
  • Further studies are needed to: Determine the target compound’s receptor specificity. Optimize substituents (e.g., replacing 2-fluorophenyl with 4-cyano) to balance solubility and potency.

Preparation Methods

Friedel-Crafts Acylation

Arylpropanoic acids are typically synthesized via Friedel-Crafts acylation of fluorobenzene derivatives. For example, reacting 2-fluorotoluene with acryloyl chloride in the presence of aluminum chloride (AlCl₃) yields 3-(2-fluorophenyl)propanoyl chloride , which is subsequently hydrolyzed to the carboxylic acid.

Representative Procedure :

  • Dissolve 2-fluorotoluene (10 mmol) in anhydrous dichloromethane (DCM, 50 mL).
  • Add acryloyl chloride (12 mmol) dropwise at 0–5°C under nitrogen.
  • Introduce AlCl₃ (15 mmol) gradually, then warm to 25°C and stir for 12 h.
  • Quench with ice-water, extract with DCM, and concentrate.
  • Hydrolyze the acyl chloride with aqueous NaOH (2M, 20 mL) at reflux for 2 h.
  • Acidify with HCl (6M) to precipitate the product.

Preparation of 2-(2,3-Dihydro-1-benzofuran-5-yl)-2-hydroxyethylamine

Dihydrobenzofuran Synthesis

The dihydrobenzofuran core is constructed via acid-catalyzed cyclization of 5-(2-hydroxyethyl)phenol derivatives. For instance, treating 5-allyloxyphenol with p-toluenesulfonic acid (PTSA) in toluene induces cyclization to 5-(2-hydroxyethyl)-2,3-dihydro-1-benzofuran .

Optimized Cyclization :

  • Dissolve 5-allyloxyphenol (10 mmol) in toluene (50 mL).
  • Add PTSA (1 mmol) and reflux for 6 h.
  • Cool, wash with NaHCO₃ (5%), dry over Na₂SO₄, and concentrate.
  • Purify via flash chromatography (hexane:ethyl acetate, 7:3).

Introduction of the Hydroxyethylamine Group

The secondary alcohol and amine functionalities are installed through reductive amination or epoxide ring-opening :

Reductive Amination Route :

  • React 5-formyl-2,3-dihydro-1-benzofuran (10 mmol) with 2-aminoethanol (12 mmol) in methanol (50 mL).
  • Add sodium cyanoborohydride (NaBH₃CN, 15 mmol) and stir at 25°C for 24 h.
  • Quench with aqueous NH₄Cl, extract with ethyl acetate, and concentrate.

Epoxide Ring-Opening Route :

  • Treat 5-(oxiran-2-yl)-2,3-dihydro-1-benzofuran (10 mmol) with aqueous ammonia (25%, 20 mL) at 80°C for 8 h.
  • Neutralize with HCl, extract with DCM, and dry.
  • Purify via silica gel chromatography.

Amide Bond Formation

Coupling via Carbodiimide Reagents

The final step involves coupling 3-(2-fluorophenyl)propanoic acid with 2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethylamine using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

Standard Protocol :

  • Dissolve 3-(2-fluorophenyl)propanoic acid (10 mmol) and DCC (12 mmol) in DCM (50 mL) at 0°C.
  • Add the amine (10 mmol) and catalytic 4-dimethylaminopyridine (DMAP) .
  • Stir at 25°C for 16 h, filter to remove dicyclohexylurea, and concentrate.
  • Purify via flash chromatography (hexane:acetone, 6:4).

Alternative Synthetic Pathways

Mitsunobu Reaction for Hydroxy Group Inversion

For stereocontrolled synthesis, the Mitsunobu reaction enables inversion of the hydroxyl group’s configuration:

  • React 2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl azide (10 mmol) with triphenylphosphine (12 mmol) and diethyl azodicarboxylate (DEAD) in THF.
  • Reduce the azide to amine using H₂/Pd-C , then proceed with amide coupling.

Enzymatic Resolution

Racemic mixtures of the hydroxyethylamine intermediate are resolved using lipase-catalyzed acetylation in organic solvents, achieving enantiomeric excess >95%.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Employ gradients of hexane:ethyl acetate (8:2 to 5:5) for intermediate purification.
  • HPLC : Use C18 columns with acetonitrile:water (55:45) for final compound polishing.

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 1H, Ar-F), 6.85 (d, J = 8.2 Hz, 1H, benzofuran-H), 4.20 (t, J = 6.8 Hz, 2H, OCH₂), 3.75–3.60 (m, 1H, CHOH), 2.95 (t, J = 7.2 Hz, 2H, CH₂CO).
  • HRMS (ESI+) : m/z calc. for C₂₀H₂₁FNO₃ [M+H]⁺: 366.1471, found: 366.1468.

Industrial-Scale Considerations

Cost Efficiency

  • Recrystallization from ethanol:water (7:3) achieves >99.5% purity, avoiding costly chromatography.

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